molecular formula C7H5Cl2NO4S B13457887 4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride CAS No. 568586-11-8

4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride

Cat. No.: B13457887
CAS No.: 568586-11-8
M. Wt: 270.09 g/mol
InChI Key: RJPINXVUQZSYHJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClNO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride typically involves the chlorination of 4-chloro-2-methyl-6-nitrobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually heated to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature control and efficient mixing to ensure uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-6-nitrobenzenesulfonyl chloride is unique due to the combination of chloro, methyl, and nitro substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

CAS No.

568586-11-8

Molecular Formula

C7H5Cl2NO4S

Molecular Weight

270.09 g/mol

IUPAC Name

4-chloro-2-methyl-6-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)3-6(10(11)12)7(4)15(9,13)14/h2-3H,1H3

InChI Key

RJPINXVUQZSYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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